{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
CAS No.: 1638612-43-7
Cat. No.: VC2746315
Molecular Formula: C10H11ClFN3O2
Molecular Weight: 259.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638612-43-7 |
|---|---|
| Molecular Formula | C10H11ClFN3O2 |
| Molecular Weight | 259.66 g/mol |
| IUPAC Name | [3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10FN3O2.ClH/c1-15-8-3-2-6(4-7(8)11)10-13-9(5-12)16-14-10;/h2-4H,5,12H2,1H3;1H |
| Standard InChI Key | UITWBYRZOSNUBX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN)F.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC(=N2)CN)F.Cl |
Introduction
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride is a chemical compound with the CAS number 1638612-43-7. It is a derivative of the 1,2,4-oxadiazole ring system, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is specifically modified with a fluorinated and methoxylated phenyl group attached to the oxadiazole ring, which can influence its pharmacokinetic and pharmacodynamic properties.
Synonyms
-
{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
-
[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
-
[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
-
1-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride
Potential Applications
Given the general properties of oxadiazole derivatives, potential applications could include:
-
Pharmaceutical Research: Investigating its role in drug development, particularly in areas where oxadiazoles have shown promise, such as antimicrobial or anti-inflammatory therapies.
-
Biological Studies: Further research could focus on understanding its interaction with biological systems and potential bioactivity.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1638612-43-7 |
| Molecular Formula | C10H11ClFN3O2 |
| Molecular Weight | 259.66 g/mol |
| IUPAC Name | [3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
| InChI | InChI=1S/C10H10FN3O2.ClH/c1-15-8-3-2-6(4-7(8)11)10-13-9(5-12)16-14-10;/h2-4H,5,12H2,1H3;1H |
| InChI Key | UITWBYRZOSNUBX-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume